molecular formula C15H13ClN2O3S B11019077 N-(3-chlorophenyl)-2-[(4-nitrobenzyl)sulfanyl]acetamide

N-(3-chlorophenyl)-2-[(4-nitrobenzyl)sulfanyl]acetamide

Cat. No.: B11019077
M. Wt: 336.8 g/mol
InChI Key: AAHCWEXUDYIAIO-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-[(4-nitrobenzyl)sulfanyl]acetamide is an organic compound characterized by the presence of a chlorophenyl group, a nitrobenzyl group, and a sulfanylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with 3-chloroaniline and 4-nitrobenzyl chloride.

    Step 1: The 3-chloroaniline is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form N-(3-chlorophenyl)-2-chloroacetamide.

    Step 2: The N-(3-chlorophenyl)-2-chloroacetamide is then reacted with 4-nitrobenzyl mercaptan in the presence of a base like sodium hydride to yield N-(3-chlorophenyl)-2-[(4-nitrobenzyl)sulfanyl]acetamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation conditions.

    Reduction: The nitro group can be reduced to an amine using reagents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Sodium hydride (NaH) or other strong bases.

Major Products

    Reduction: N-(3-chlorophenyl)-2-[(4-aminobenzyl)sulfanyl]acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as an intermediate in the synthesis of more complex organic molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

    Antimicrobial Activity: Investigated for potential antimicrobial properties.

Medicine

    Drug Development: Explored as a lead compound in the development of new pharmaceuticals.

    Therapeutic Agents: Potential use in the treatment of diseases due to its bioactive properties.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Chemical Manufacturing: Intermediate in the production of other valuable chemicals.

Mechanism of Action

The mechanism by which N-(3-chlorophenyl)-2-[(4-nitrobenzyl)sulfanyl]acetamide exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenyl)-2-[(4-aminobenzyl)sulfanyl]acetamide: Similar structure but with an amino group instead of a nitro group.

    N-(3-chlorophenyl)-2-[(4-methylbenzyl)sulfanyl]acetamide: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

N-(3-chlorophenyl)-2-[(4-nitrobenzyl)sulfanyl]acetamide is unique due to the presence of both a nitro group and a sulfanylacetamide moiety, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C15H13ClN2O3S

Molecular Weight

336.8 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-[(4-nitrophenyl)methylsulfanyl]acetamide

InChI

InChI=1S/C15H13ClN2O3S/c16-12-2-1-3-13(8-12)17-15(19)10-22-9-11-4-6-14(7-5-11)18(20)21/h1-8H,9-10H2,(H,17,19)

InChI Key

AAHCWEXUDYIAIO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CSCC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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